molecular formula C5H8ClNO3 B3148636 2-[(2-Chloroacetyl)(methyl)amino]acetic acid CAS No. 65332-01-6

2-[(2-Chloroacetyl)(methyl)amino]acetic acid

Cat. No.: B3148636
CAS No.: 65332-01-6
M. Wt: 165.57 g/mol
InChI Key: KYWZUYMZBLBECP-UHFFFAOYSA-N
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Description

2-[(2-Chloroacetyl)(methyl)amino]acetic acid is an organic compound with the molecular formula C5H8ClNO3. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a 2-chloroacetyl group and a methylamino group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloroacetyl)(methyl)amino]acetic acid typically involves the reaction of chloroacetic acid with methylamine. The reaction proceeds through the formation of an intermediate, which is then acylated with chloroacetyl chloride to yield the final product. The reaction conditions generally include the use of a base such as potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. The use of solvents like ethanol or methanol can also aid in the efficient extraction and purification of the product .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloroacetyl)(methyl)amino]acetic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction can lead to the formation of amines or alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Chloroacetyl)(methyl)amino]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Chloroacetyl)(methyl)amino]acetic acid involves its interaction with nucleophilic sites on biomolecules. The chloroacetyl group is highly reactive and can form covalent bonds with amino acids in proteins, leading to enzyme inhibition or modification of protein function. This reactivity makes it a valuable tool in biochemical research for studying protein interactions and enzyme mechanisms .

Comparison with Similar Compounds

Similar Compounds

    Chloroacetic acid: Similar in structure but lacks the methylamino group.

    Methylaminoacetic acid: Similar but lacks the chloroacetyl group.

    2-Chloro-N-methylacetamide: Similar but lacks the carboxyl group.

Uniqueness

2-[(2-Chloroacetyl)(methyl)amino]acetic acid is unique due to the presence of both the chloroacetyl and methylamino groups, which confer distinct reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in both synthetic and biological applications .

Properties

IUPAC Name

2-[(2-chloroacetyl)-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO3/c1-7(3-5(9)10)4(8)2-6/h2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWZUYMZBLBECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

8.8 Grams (0.1 mole) of sarcosine was suspended in 100 ml of ethyl acetate and refluxed under anhydrous conditions with 22.6 grams (0.2 mole) of chloroacetyl chloride for 12 hours. The unreacted sarcosine was then filtered and the excess solvent and chloroacetyl chloride removed from the filtrate by vacuum distillation. The resulting oil was crystallized with the aid of a small quantity of diethyl ether. There was obtained 12.5g (76%) of N-(Chloroacetyl)sarosine whose structure was consistent with infrared analysis and element analysis for C, H, N, and Cl.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Sarcosine (32.38 g, 363 mmol) was dissolved in 90 mL 4N aqueous sodium hydroxide, and cooled in an ice-salt bath to -5° C. The mixture was stirred vigorously and treated simultaneously with chloroacetyl chloride (32 mL, 402 mmol) and 110 mL 4N aqueous sodium hydroxide dropwise over 20 minutes. After warming to ambient temperature and stirring for 34 hours, the solution was carefully acidified to pH 2 (concentrated hydrochloric acid), saturated with sodium chloride, and extracted with ethyl acetate (2×400 mL). The extracts were combined, dried over anhydrous magnesium sulfate and evaporated to afford N-chloroacetylsarcosine as an oil, sufficiently pure for the next step (39.34 g, 238 mmol, 65%).
Quantity
32.38 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
Quantity
110 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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